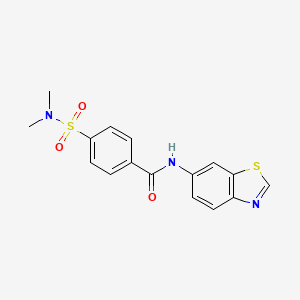

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-19(2)24(21,22)13-6-3-11(4-7-13)16(20)18-12-5-8-14-15(9-12)23-10-17-14/h3-10H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYAULKXPGTTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide typically involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in a suitable solvent such as benzene .

Industrial Production Methods

While specific industrial production methods for N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. It serves as a reagent in various organic reactions, particularly in the development of new materials with specific properties.

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide has shown significant biological activities:

- Antibacterial and Antifungal Properties : Research indicates that this compound exhibits potential as an antimicrobial agent. Its mechanism of action involves inhibiting bacterial cell wall synthesis and disrupting fungal cell membranes .

- Anti-inflammatory Effects : Studies have demonstrated its effectiveness in reducing inflammation by inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response .

Medical Applications

The compound has been investigated for therapeutic applications in treating various diseases:

- Neurodegenerative Disorders : Recent studies suggest that derivatives of this compound may possess inhibitory activity against enzymes linked to neurodegenerative diseases, potentially leading to new treatments for conditions like Alzheimer's disease .

- Cancer Treatment : Some sulfonamide derivatives, including this compound, have shown promise as anti-proliferative agents with broad-spectrum antitumor activity compared to conventional anticancer drugs .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory diseases, the compound was tested for its ability to reduce inflammation in animal models. The findings revealed a marked decrease in inflammatory markers, suggesting that it could be beneficial in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Another benzothiazole derivative with similar structural features.

N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide: Shares the benzamide core structure but differs in the heterocyclic moiety.

Uniqueness

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is unique due to the presence of both the benzo[d]thiazole and dimethylsulfamoyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a benzamide core with a benzothiazole moiety and a dimethylsulfamoyl group. This combination enhances its solubility and bioavailability, which are critical factors in its therapeutic efficacy.

| Property | Value |

|---|---|

| IUPAC Name | N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide |

| Molecular Formula | C17H17N3O4S2 |

| Molecular Weight | 357.45 g/mol |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other organic solvents |

Antimicrobial Properties

Research indicates that N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide exhibits significant antibacterial and antifungal activities. It has been evaluated against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

- Mechanism of Action : The compound's antibacterial activity is primarily attributed to its ability to inhibit bacterial cell wall synthesis and interfere with essential metabolic processes. Studies have shown that it can disrupt the function of key enzymes involved in bacterial growth, such as DNA gyrase and dihydroorotase .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been studied for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the synthesis of pro-inflammatory mediators .

Case Studies and Experimental Data

- Antimicrobial Activity : A study assessed the compound's effectiveness against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) values were determined, revealing strong activity against Escherichia coli (MIC < 29 μg/mL) and Staphylococcus aureus (MIC < 40 μg/mL) .

- Anti-inflammatory Activity : In vitro experiments demonstrated that treatment with N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide significantly reduced the production of pro-inflammatory cytokines in stimulated macrophages, indicating its potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide can be compared with other benzothiazole derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamide | Moderate | Low |

| N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide | High | Moderate |

| N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide | Very High | High |

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide?

The compound is typically synthesized via multi-step reactions. A common approach involves coupling 6-aminobenzothiazole with 4-(dimethylsulfamoyl)benzoyl chloride in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere. Catalysts like triethylamine or DMAP are used to facilitate acylation . Post-synthesis, purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical techniques include:

- 1H/13C NMR : To confirm hydrogen/carbon environments (e.g., benzothiazole protons at δ 7.8–8.2 ppm, dimethylsulfamoyl group at δ 2.9–3.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation (e.g., [M+H]+ at m/z 376.08) .

- IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

- Antioxidant Activity : DPPH or ABTS radical scavenging assays at concentrations of 10–100 μM .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. What mechanistic hypotheses explain its biological activity?

The dimethylsulfamoyl group enhances solubility and target binding, while the benzothiazole core may intercalate DNA or inhibit kinases. In vitro studies suggest inhibition of topoisomerase II (via DNA relaxation assays) and NF-κB pathway modulation (via luciferase reporter assays) . Molecular docking simulations predict strong binding to the ATP pocket of EGFR kinase (ΔG ≈ -9.2 kcal/mol) .

Q. How do structural modifications influence its potency?

Structure-activity relationship (SAR) studies reveal:

- Methoxy Substitution : Adding methoxy groups at positions 5/6 on the benzothiazole ring (e.g., as in N-(5,6-dimethoxy-1,3-benzothiazol-2-yl) analogs) increases cytotoxicity (IC50 < 10 μM in HeLa cells) .

- Sulfamoyl vs. Methylthio : Replacing dimethylsulfamoyl with methylthio reduces solubility and antimicrobial activity (MIC increases from 2 μg/mL to >64 μg/mL) .

Q. How can researchers resolve contradictions in biological data across studies?

Discrepancies in IC50/MIC values often arise from:

- Assay Conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24h vs. 48h). Standardize protocols using CLSI guidelines .

- Impurity Interference : Trace solvents (e.g., DMSO residuals >0.1%) may skew results. Validate purity via LC-MS before assays .

Q. What advanced analytical methods optimize reaction monitoring?

- In-situ FTIR : Track acyl chloride consumption during synthesis by monitoring carbonyl peak intensity .

- UPLC-QTOF : For real-time reaction profiling (e.g., detecting intermediates with m/z 245.05 [benzothiazole-Cl]+) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.